molecular formula C5H5BO3S B100155 (3-formylthiophen-2-yl)boronic Acid CAS No. 17303-83-2

(3-formylthiophen-2-yl)boronic Acid

Cat. No. B100155
CAS RN: 17303-83-2
M. Wt: 155.97 g/mol
InChI Key: HYXMHAHVUFTVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-formylthiophen-2-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions . It is part of the Alfa Aesar product portfolio .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .


Molecular Structure Analysis

The molecular formula of “(3-formylthiophen-2-yl)boronic Acid” is C5H5BO3S . The InChI key is HYXMHAHVUFTVFZ-UHFFFAOYSA-N . The canonical SMILES representation is OB(O)C1=C(C=O)C=CS1 .


Chemical Reactions Analysis

“(3-formylthiophen-2-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“(3-formylthiophen-2-yl)boronic Acid” is slightly soluble in water . Its molecular weight is 155.97 g/mol .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(3-formylthiophen-2-yl)boronic Acid: is widely used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method in organic chemistry, allowing the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. It is utilized in the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Synthesis of PARP-1 Inhibitors

The compound serves as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives , which are potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 inhibitors have significant therapeutic potential in the treatment of cancer, as they interfere with the repair of DNA damage in cancer cells, leading to cell death.

Development of Field-Effect Transistors

Another application involves using (3-formylthiophen-2-yl)boronic Acid as a precursor for the preparation of phenanthro-dithiophene moieties . These moieties exhibit properties suitable for field-effect transistors, which are essential components in electronic devices, impacting the development of flexible displays and sensors.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, boron-containing compounds are usually considered as non-toxic . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs shortly .

properties

IUPAC Name

(3-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMHAHVUFTVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378454
Record name (3-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-formylthiophen-2-yl)boronic Acid

CAS RN

17303-83-2
Record name 3-Formyl-2-thiopheneboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17303-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-formylthiophen-2-yl)boronic Acid
Reactant of Route 2
Reactant of Route 2
(3-formylthiophen-2-yl)boronic Acid
Reactant of Route 3
Reactant of Route 3
(3-formylthiophen-2-yl)boronic Acid
Reactant of Route 4
(3-formylthiophen-2-yl)boronic Acid
Reactant of Route 5
(3-formylthiophen-2-yl)boronic Acid
Reactant of Route 6
(3-formylthiophen-2-yl)boronic Acid

Q & A

Q1: What was observed when (3-formylthiophen-2-yl)boronic acid was reacted with hydantoin?

A1: The research indicates that using (3-formylthiophen-2-yl)boronic acid in the reaction with hydantoin resulted in a product where the boronic acid group (–B(OH)₂) was cleaved from the thiophene ring []. The exact mechanism and the resulting product structure were not elaborated upon in the research excerpt.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.